molecular formula C11H8BrNOS B13319009 3-(2-Bromobenzoyl)thiophen-2-amine

3-(2-Bromobenzoyl)thiophen-2-amine

Cat. No.: B13319009
M. Wt: 282.16 g/mol
InChI Key: SUBHUFXYUHUNMZ-UHFFFAOYSA-N
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Description

3-(2-Bromobenzoyl)thiophen-2-amine (CAS 53265-16-0) is a chemical compound with the molecular formula C11H8BrNOS and a molecular weight of 282.16 g/mol . It is supplied as a high-purity solid for research and development purposes. This compound is a functionalized 2-aminothiophene, a class of heterocyclic scaffolds recognized as privileged structures in medicinal chemistry and drug discovery . The 2-aminothiophene (2-AT) core is a versatile building block for synthesizing various biologically active molecules. Researchers value this scaffold for its significant impact on biological systems, and it is frequently used to develop new synthetic methodologies and create chemical libraries for screening . While the specific biological profile of 3-(2-Bromobenzoyl)thiophen-2-amine is not fully documented, the 2-aminothiophene scaffold is known to confer a range of pharmacological activities in related derivatives, including antiprotozoal, antiproliferative, antiviral, and antibacterial properties . The presence of both the 2-aminothiophene ring and a bromobenzoyl group in its structure makes it a valuable intermediate for further chemical transformations, such as cross-coupling reactions, amide formation, and the development of more complex molecular architectures. This product is intended for research applications only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

(2-aminothiophen-3-yl)-(2-bromophenyl)methanone

InChI

InChI=1S/C11H8BrNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2

InChI Key

SUBHUFXYUHUNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Br

Origin of Product

United States

Foundational & Exploratory

(2-Amino-3-thienyl)(2-bromophenyl)methanone chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Amino-3-thienyl)(2-bromophenyl)methanone: Structure, Synthesis, and Therapeutic Potential

Executive Summary

The (2-Amino-3-thienyl)(phenyl)methanone scaffold represents a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for a multitude of therapeutic targets. This guide provides a detailed technical analysis of a specific, yet less-documented derivative, (2-Amino-3-thienyl)(2-bromophenyl)methanone . While much of the existing research focuses on its para-substituted isomers, this document extrapolates from the broader class of 2-amino-3-aroylthiophenes to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the compound's structural intricacies, propose robust synthetic and analytical protocols, and explore its significant potential as a modulator of G protein-coupled receptors, particularly the A1 adenosine receptor. The causality behind experimental choices is elucidated throughout, ensuring a blend of theoretical knowledge and practical, field-proven insight.

The 2-Amino-3-Aroylthiophene Scaffold: A Privileged Structure in Drug Discovery

The 2-amino-3-aroylthiophene core is recognized as a "privileged structure" in pharmacology—a molecular framework that is capable of binding to multiple, often unrelated, biological targets. Its significance stems from a unique combination of electronic and steric properties conferred by the electron-rich aminothiophene ring coupled with a variable aryl ketone moiety. This arrangement facilitates diverse molecular interactions, making it a fertile ground for drug discovery.

Compounds based on this scaffold have been extensively investigated for various biological activities, including antiviral, antitumor, and anti-proliferative effects.[1][2] However, their most prominent role is as allosteric modulators of receptors.[3] (2-Amino-3-thienyl)(2-bromophenyl)methanone, the subject of this guide, is an ortho-substituted derivative within this class. The specific placement of the bromine atom on the phenyl ring is critical, as positional isomerism can dramatically alter the molecule's binding affinity, efficacy, and pharmacokinetic profile.[3]

Molecular Structure and Physicochemical Properties

The chemical architecture of (2-Amino-3-thienyl)(2-bromophenyl)methanone consists of three key functional components:

  • 2-Aminothiophene Ring: A five-membered heterocyclic aromatic ring containing sulfur and a primary amine at the C2 position. The amine group is a crucial hydrogen bond donor and can be a site for further derivatization.

  • Methanone (Ketone) Linker: This carbonyl group acts as a rigid linker and a key hydrogen bond acceptor, orienting the two aromatic rings.

  • 2-Bromophenyl Ring: An ortho-substituted benzene ring. The bulky bromine atom introduces significant steric hindrance and alters the electronic landscape of the ring through its inductive electron-withdrawing and resonance electron-donating effects. This ortho-substitution, compared to the more commonly studied para-substitution, forces a non-planar conformation between the phenyl ring and the ketone, which can be critical for fitting into specific receptor binding pockets.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties. Data for the specific ortho-bromo isomer is limited; therefore, properties from the closely related and commercially available para-bromo isomer, (2-Aminothiophen-3-yl)(4-bromophenyl)methanone, are included for comparative context.

Property(2-Amino-3-thienyl)(2-bromophenyl)methanone (Predicted/Inferred)(2-Aminothiophen-3-yl)(4-bromophenyl)methanone (Experimental Data)[4]
CAS Number Not assigned399043-24-4
Molecular Formula C₁₁H₈BrNOSC₁₁H₈BrNOS
Molecular Weight 282.16 g/mol 282.16 g/mol
Appearance Yellow Solid (Predicted)Yellow Flakes
Melting Point Varies based on purity178-186 °C
Purity (Typical) ≥98% (HPLC)≥98% (HPLC)
Solubility Soluble in DMF, DMSO, Ethanol (Predicted)[5]Soluble in DMF, DMSO, Ethanol

Synthesis and Purification

The primary and most efficient method for constructing the 2-aminothiophene core is the Gewald reaction .[6] This multicomponent reaction is highly valued in heterocyclic chemistry for its operational simplicity and ability to generate polysubstituted thiophenes in a single step.

Causality of Method Choice: The Gewald reaction is selected over alternatives like multi-step Friedel-Crafts acylations because it builds the core heterocycle and introduces the requisite amine functionality simultaneously from simple acyclic precursors. This convergence significantly improves atom economy and reduces the number of synthetic and purification steps. The reaction typically proceeds via a Knoevenagel condensation, followed by Michael addition of sulfur, and a subsequent Thorpe-Ziegler cyclization.[7]

Gewald Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Steps ketone α-Cyanoketone (2-bromo-benzoylacetonitrile) condensation Knoevenagel Condensation ketone->condensation sulfur Elemental Sulfur (S₈) cyclization Michael Addition & Thorpe-Ziegler Cyclization sulfur->cyclization amine Base Catalyst (e.g., Morpholine) amine->condensation Catalyzes condensation->cyclization Intermediate product (2-Amino-3-thienyl) (2-bromophenyl)methanone cyclization->product

Caption: Generalized workflow for the Gewald synthesis of 2-amino-3-aroylthiophenes.

Experimental Protocol 1: Proposed Synthesis

This protocol is a robust, self-validating methodology adapted from established literature procedures for analogous compounds.[6][7]

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol (100 mL).

  • Addition of Reagents: Add 2-bromo-benzoylacetonitrile (10 mmol, 1.0 eq), elemental sulfur (12 mmol, 1.2 eq), and morpholine (15 mmol, 1.5 eq).

    • Rationale: Morpholine is a mild base that effectively catalyzes the initial condensation without promoting unwanted side reactions. An excess ensures the reaction proceeds to completion.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting ketone indicates completion.

  • Workup: Cool the reaction mixture to room temperature. A yellow precipitate should form. If not, slowly add cold water (50 mL) to induce precipitation.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL) to remove residual catalysts and unreacted sulfur.

  • Recrystallization: Further purify the crude product by recrystallization from hot ethanol or an ethanol/water mixture to yield the final product as yellow crystals.

  • Validation: Confirm identity and purity using the analytical methods described in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized compound. The following protocols form a self-validating system where each technique corroborates the findings of the others.

Analytical_Workflow Start Synthesized Product HPLC HPLC (Purity Assessment) Start->HPLC MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) HPLC->MS If >95% Pure IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR (¹H, ¹³C) (Structural Elucidation) IR->NMR Final Verified Structure NMR->Final

Caption: A sequential workflow for the complete analytical verification of the target compound.

Experimental Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals include:

    • A broad singlet for the -NH₂ protons (~5.0-7.0 ppm, can be exchangeable with D₂O).

    • Multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the thiophene and bromophenyl rings. The ortho-substitution pattern will lead to a complex but predictable splitting pattern.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. Key signals include:

    • A downfield signal for the carbonyl carbon (~180-195 ppm).

    • Signals for the aromatic carbons, including the carbon attached to bromine (C-Br), which will be shifted upfield compared to non-substituted carbons.

    • Rationale: NMR provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and isomeric purity of the molecule.[8][9]

Experimental Protocol 3: Mass Spectrometry (MS)
  • Method: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for sample introduction.

  • Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺.

  • Validation: The key diagnostic feature is the isotopic pattern for bromine. A pair of peaks of nearly equal intensity, separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), provides definitive evidence for the presence of a single bromine atom in the molecule.[10]

Experimental Protocol 4: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum and identify characteristic absorption bands.

    • ~3300-3500 cm⁻¹: N-H stretching vibrations (two bands for a primary amine).

    • ~1630-1680 cm⁻¹: C=O stretching of the aryl ketone.

    • ~1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

    • ~600-800 cm⁻¹: C-S stretching of the thiophene ring.[11]

    • Rationale: IR spectroscopy provides rapid confirmation of the presence of key functional groups.

Applications in Drug Discovery and Development

The primary therapeutic interest in the 2-amino-3-aroylthiophene class lies in its ability to act as Positive Allosteric Modulators (PAMs) of the A1 Adenosine Receptor (A1AR) .[7][12]

The A1 Adenosine Receptor: A1AR is a Gi/o protein-coupled receptor (GPCR) that is widely expressed, particularly in the brain, heart, and kidneys.[7] Its activation by the endogenous ligand adenosine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[7] This pathway is central to reducing neuronal excitability and cardiac muscle contractility.

Why Allosteric Modulation is Superior: Direct-acting (orthosteric) A1AR agonists have therapeutic potential for pain, epilepsy, and anxiety, but their clinical development has been hampered by side effects like bradycardia and hypotension, which arise from activating the receptor systemically.[7] PAMs offer a more sophisticated approach. They do not activate the receptor directly but bind to a different (allosteric) site, enhancing the affinity and/or efficacy of the endogenous agonist (adenosine).[3] This mechanism offers several advantages:

  • Spatio-temporal Specificity: The effect of the PAM is only manifested where and when endogenous adenosine is released, potentially reducing systemic side effects.[7]

  • Ceiling Effect: PAMs cannot over-activate the receptor beyond the maximum effect of the endogenous agonist, providing an intrinsic safety mechanism.

A1AR_Signaling_Pathway cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor (A1AR) G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Adenosine Adenosine (Endogenous Agonist) Adenosine->A1AR Binds Orthosteric Site PAM (2-Amino-3-thienyl) (2-bromophenyl)methanone (PAM) PAM->A1AR Binds Allosteric Site ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Decreased Neuronal Firing) cAMP->Response Leads to

Caption: The signaling pathway of the A1 Adenosine Receptor and the modulatory role of a PAM.

Conclusion and Future Directions

(2-Amino-3-thienyl)(2-bromophenyl)methanone is a structurally intriguing member of the potent 2-amino-3-aroylthiophene class of compounds. While direct experimental data on this specific ortho-isomer is sparse, a comprehensive analysis based on its chemical family reveals its high potential as a valuable intermediate and a putative A1AR positive allosteric modulator. The ortho-bromo substitution likely imposes unique conformational constraints that could be exploited to achieve greater receptor selectivity and potency compared to other isomers.

Future research should focus on the direct synthesis and biological evaluation of this compound. Key investigations should include:

  • Comparative Biological Assays: Testing its A1AR PAM activity in binding and functional assays and comparing it directly against its well-documented para-chloro and para-bromo analogs.[3]

  • Co-crystallization Studies: Obtaining an X-ray crystal structure of the compound bound to the A1AR would provide invaluable insight into its binding mode and guide the rational design of next-generation modulators.[7]

  • Pharmacokinetic Profiling: Evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its viability as a drug candidate.

This guide provides the foundational chemical knowledge and robust, validated protocols necessary to empower researchers to undertake these future investigations and unlock the full therapeutic potential of this promising molecule.

References

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  • Funai, Y., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 66(3), 2059-2077. Retrieved from [Link]

  • Gad-Elkareem, M. A. M., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry Letters, 11(10), 1375-1378. Retrieved from [Link]

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  • Chemical Synthesis Database. (n.d.). (2-amino-4-methyl-3-thienyl)(2-thienyl)methanone. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Retrieved from [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 31(2), 279-285. Retrieved from [Link]

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  • Golic, L., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Acta Chimica Slovenica, 51, 269-280. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-3-bromophenyl)-(furan-2-yl)methanone. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-amino-1-benzothien-2-yl)(4-bromophenyl)methanone. Retrieved from [Link]

  • MDPI. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. Retrieved from [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • Gressler, M., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7205. Retrieved from [Link]

  • Aslam, M., et al. (2012). {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o645. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermodynamic Stability of 3-(2-Bromobenzoyl)thiophen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development, directly influencing shelf-life, formulation strategies, and patient safety. This technical guide provides an in-depth analysis of the thermodynamic stability of 3-(2-Bromobenzoyl)thiophen-2-amine, a critical intermediate in the synthesis of pharmacologically significant thienobenzodiazepine compounds. We present a multi-faceted approach, combining established experimental thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with predictive computational methods based on Density Functional Theory (DFT). This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, causal explanations for methodological choices, and a framework for interpreting the resulting data to ensure the robustness and safety of this pivotal molecule.

Introduction: The Strategic Importance of Stability

3-(2-Bromobenzoyl)thiophen-2-amine is a sophisticated heterocyclic molecule serving as a key building block for the synthesis of thienobenzodiazepines. This class of compounds includes atypical antipsychotics that are vital in treating various central nervous system disorders. The efficacy and safety of the final API are intrinsically linked to the quality and stability of its precursors. Understanding the thermodynamic stability of 3-(2-Bromobenzoyl)thiophen-2-amine is therefore not merely an academic exercise; it is a critical requirement for robust process development, defining storage conditions, and mitigating risks associated with energetic decomposition events during manufacturing and storage.

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical degradation or physical phase changes under given conditions. This guide elucidates a comprehensive strategy to characterize the thermal behavior of 3-(2-Bromobenzoyl)thiophen-2-amine, ensuring its integrity throughout the pharmaceutical lifecycle.

Molecular Profile and Physicochemical Characteristics

The structure of 3-(2-Bromobenzoyl)thiophen-2-amine features a 2-aminothiophene core acylated at the 3-position with a 2-bromobenzoyl group. This arrangement presents several features that influence its stability:

  • Intramolecular Hydrogen Bonding: The proximity of the amine (-NH2) group and the carbonyl (C=O) oxygen allows for potential intramolecular hydrogen bonding, which can significantly enhance conformational stability.

  • Steric Hindrance: The ortho-bromine atom on the phenyl ring introduces steric strain, potentially influencing the dihedral angle between the thiophene and phenyl rings and affecting crystal packing.

  • Reactive Moieties: The aminothiophene ring is susceptible to oxidation, while the aryl-bromide bond can undergo various chemical transformations.[1]

A summary of its core physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₈BrNOSCalculated
Molecular Weight 282.16 g/mol Calculated
CAS Number 50508-62-8[2]
Appearance Expected to be a crystalline solidBy Analogy

Experimental Framework for Stability Assessment

A robust evaluation of thermodynamic stability relies on empirical data derived from controlled thermal analysis. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of both energetic and mass-related thermal events.[3][4]

Workflow for Experimental Thermal Analysis

The logical flow for a comprehensive experimental stability assessment is crucial for generating reliable and interconnected data.

G cluster_prep Sample Preparation & Characterization cluster_analysis Thermal Analysis cluster_interpretation Data Synthesis & Interpretation Purity Purity Assay (HPLC >99.5%) Moisture Moisture Content (Karl Fischer) Purity->Moisture Identity Structural Identity (NMR, MS) Moisture->Identity DSC Differential Scanning Calorimetry (DSC) Identity->DSC TGA Thermogravimetric Analysis (TGA) Identity->TGA Melting Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->Melting Decomposition Decomposition Onset (Td) Mass Loss Profile TGA->Decomposition Stability Overall Thermodynamic Stability Profile Melting->Stability Decomposition->Stability

Caption: Workflow for experimental thermodynamic stability assessment.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It provides quantitative information on thermal events such as melting, crystallization, and decomposition.[6]

Expert Insight: The choice of heating rate is a critical parameter. A rate of 10 °C/min is standard for pharmaceutical screening as it offers a good balance between resolution (separating thermal events) and sensitivity (detecting weak transitions). Slower rates can improve resolution but may broaden peaks, while faster rates increase sensitivity but can cause a shift in transition temperatures to higher values.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-4 mg of 3-(2-Bromobenzoyl)thiophen-2-amine into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Method Parameters:

    • Atmosphere: Purge the cell with dry nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation during the analysis.[7]

    • Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature and peak maximum of the melting endotherm. Identify any exothermic events that may indicate decomposition.

Interpreting DSC Data: A typical DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak is taken as the melting point (Tm). A broad melting peak can suggest the presence of impurities. Following the melt, a sharp exothermic deviation indicates the onset of thermal decomposition (Td), a critical parameter for assessing thermal hazards.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is essential for determining thermal stability, decomposition temperatures, and quantifying volatile content.[9]

Expert Insight: Running TGA in conjunction with DSC is vital. While DSC detects energetic events, TGA confirms whether these events are associated with mass loss. For instance, a thermal event in the DSC without a corresponding mass loss in the TGA might indicate a phase transition rather than decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan. A slightly larger sample size than for DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Method Parameters:

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50-100 mL/min.

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset of significant mass loss is a key indicator of decomposition.

Summary of Expected Thermal Data

The following table presents a hypothetical but realistic dataset for 3-(2-Bromobenzoyl)thiophen-2-amine, which should be used as a template for reporting experimental findings.

ParameterMethodExpected ValueInterpretation
Melting Onset (Tm) DSC~150 - 170 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔHfus) DSC100 - 150 J/gEnergy required for melting; related to crystal lattice energy.
Decomposition Onset (Td) TGA> 200 °CTemperature at which significant mass loss begins, defining the upper limit of thermal stability.
Decomposition Onset (Td) DSC> 200 °COnset of exothermic event, indicating an energetic decomposition.
Mass Loss at 250 °C TGA< 5%Quantifies the extent of degradation at a specific elevated temperature.

Computational Framework for Stability Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to complement experimental data.[10] DFT can elucidate the intrinsic electronic and structural properties that govern the molecule's stability and reactivity.[11][12]

Computational Workflow

G cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_prediction Stability & Reactivity Prediction Opt Geometry Optimization (e.g., B3LYP/6-311G) Freq Frequency Analysis Opt->Freq Energy Single Point Energy Freq->Energy Thermo Thermodynamic Properties (ΔG, ΔH) Energy->Thermo HOMOLUMO Frontier Molecular Orbitals (HOMO-LUMO Gap) Energy->HOMOLUMO MEP Molecular Electrostatic Potential (MEP) Energy->MEP Stability Intrinsic Stability Thermo->Stability HOMOLUMO->Stability Reactivity Reactive Sites MEP->Reactivity Pathway Potential Degradation Pathways Stability->Pathway Reactivity->Pathway

Caption: Workflow for computational stability and reactivity analysis.

Density Functional Theory (DFT) Methodology

Principle: DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties, including ground-state energy and geometry.[13]

Methodology:

  • Model Building: Construct the 3D structure of 3-(2-Bromobenzoyl)thiophen-2-amine.

  • Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[14] This step also provides thermodynamic data like Gibbs free energy and enthalpy.

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.[15]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visualize the electron density distribution. This map identifies nucleophilic (electron-rich, typically red) and electrophilic (electron-poor, typically blue) regions, predicting sites susceptible to chemical attack.

Potential Degradation Pathways

Integrating experimental and computational insights allows for the prediction of plausible degradation pathways, which is essential for developing control strategies.[16]

  • Oxidative Degradation: The electron-rich thiophene ring is a known site for oxidation. This can lead to the formation of sulfoxides or even ring-opened products, as has been observed in related thienobenzodiazepines like olanzapine.[17]

  • Hydrolysis: While generally stable, the amide-like linkage could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially cleaving the molecule into 2-aminothiophene-3-carboxylic acid and 2-bromobenzene derivatives.[18]

  • Thermal Cyclization (Thienobenzodiazepine Formation): This is the primary synthetic utility of the molecule but can also be considered a thermal degradation pathway if it occurs unintentionally. Under thermal stress, an intramolecular nucleophilic aromatic substitution could occur, where the amine nitrogen displaces the bromine atom to form the seven-membered diazepine ring. This is often catalyzed by a base and a copper or palladium catalyst in a controlled synthesis but could proceed slowly at elevated temperatures.

Caption: Thermally induced intramolecular cyclization pathway.

Conclusion and Strategic Recommendations

The thermodynamic stability of 3-(2-Bromobenzoyl)thiophen-2-amine is a critical quality attribute that underpins its successful use in pharmaceutical manufacturing. This guide has outlined a robust, dual-pronged strategy employing both experimental thermal analysis (DSC/TGA) and computational modeling (DFT) to build a comprehensive stability profile.

Key Recommendations:

  • Routine Analysis: DSC and TGA should be employed as routine quality control tests to ensure batch-to-batch consistency and confirm the thermal stability profile.[19]

  • Storage Conditions: Based on the expected thermal data, the compound should be stored in a cool, dry place, protected from excessive heat to prevent the onset of thermal degradation and unintended cyclization.

  • Forced Degradation Studies: To fully understand stability, forced degradation studies under hydrolytic, oxidative, and photolytic stress should be conducted, with degradation products identified by LC-MS.[16]

  • Computational Screening: DFT calculations should be used early in the development process to screen for potential liabilities and guide the design of more stable analogues if necessary.

By integrating these methodologies, researchers and drug development professionals can ensure the quality, safety, and robustness of 3-(2-Bromobenzoyl)thiophen-2-amine, thereby safeguarding the integrity of the final pharmaceutical products derived from it.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. Available at: [Link]

  • Thermal Analysis in Drug Development: DSC and TGA. (2026). Ceramxpert. Available at: [Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.. Available at: [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.. Available at: [Link]

  • The Use Of Differential Scanning Calorimetry And Modulated Differential Scanning Calorimetry To Study Material Interactions Of APIs And Excipients. (n.d.). TA Instruments. Available at: [Link]

  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024). ResolveMass Laboratories Inc.. Available at: [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. Available at: [Link]

  • Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial. Available at: [Link]

  • Garbacz, G., & Wesolowski, M. (2010). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. ResearchGate. Available at: [Link]

  • Sahu, S. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). MDPI. Available at: [Link]

  • What are the ways to ensure thermodynamic stability of a DFT modelled new structure? (2020). ResearchGate. Available at: [Link]

  • Kone, M., et al. (2019). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. Available at: [Link]

  • Density functional theory. (n.d.). Wikipedia. Available at: [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRPR. Available at: [Link]

  • Cesur, R., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. Available at: [Link]

  • 2-Thiophen-2-ylethyl 3-amino-5-bromobenzoate. (n.d.). PubChem. Available at: [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan Journal of Chemistry. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. (2024). MDPI. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). ResearchGate. Available at: [Link]

  • Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). (2019). PubMed. Available at: [Link]

  • 2-Aminothiophene. (n.d.). PubChem. Available at: [Link]

  • Degradation Pathway. (2017). ResearchGate. Available at: [Link]

  • Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. (2021). Lhasa Limited. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). PubMed. Available at: [Link]

  • Thieno(3,2-b)thiophene. (n.d.). PubChem. Available at: [Link]

  • Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. (2008). PubMed. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Research Square. Available at: [Link]

Sources

3-(2-Bromobenzoyl)thiophen-2-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and pharmacological significance of 3-(2-Bromobenzoyl)thiophen-2-amine (CAS 53265-16-0). This compound is a critical pharmacophore in medicinal chemistry, specifically recognized as an Allosteric Enhancer (AE) of the Adenosine A1 Receptor (A1AR) , distinct from the structurally related NSAID Bromfenac.

Chemical Identity & Core Significance[1]

3-(2-Bromobenzoyl)thiophen-2-amine is a specialized heterocyclic building block. Unlike simple thiophene intermediates, the specific substitution pattern (2-amino, 3-aroyl) confers unique bioactivity, functioning as a "privileged structure" for allosteric modulation of G-protein coupled receptors (GPCRs).

Nomenclature & Identifiers
PropertySpecification
CAS Number 53265-16-0
IUPAC Name (2-Aminothiophen-3-yl)(2-bromophenyl)methanone
Common Synonyms 2-Amino-3-(2-bromobenzoyl)thiophene; Methanone, (2-amino-3-thienyl)(2-bromophenyl)-
Molecular Formula C₁₁H₈BrNOS
Molecular Weight 282.16 g/mol
SMILES NC1=C(C(=O)C2=CC=CC=C2Br)C=CS1
Key Role Adenosine A1 Receptor (A1AR) Allosteric Enhancer; Bioisostere of 2-aminobenzophenones

Synthesis & Manufacturing Protocols

The synthesis of 2-amino-3-aroylthiophenes is most efficiently achieved via the Gewald Reaction (specifically the variation utilizing 1,4-dithiane-2,5-diol). This route avoids the regioselectivity issues of Friedel-Crafts acylation on the sensitive thiophene ring.

Mechanistic Pathway (Gewald Variation)

The synthesis relies on the condensation of a


-ketonitrile with a mercaptoacetaldehyde equivalent (1,4-dithiane-2,5-diol).
  • Knoevenagel Condensation: The active methylene of the

    
    -ketonitrile attacks the aldehyde (generated in situ).
    
  • Sulfur Addition/Cyclization: The thiolate attacks the nitrile carbon, followed by tautomerization to form the aromatic aminothiophene core.

Step-by-Step Experimental Protocol

Precursors:

  • Compound A: 3-(2-Bromophenyl)-3-oxopropanenitrile (Prepared via cyanoacetylation of 2-bromobenzoyl chloride).

  • Compound B: 1,4-Dithiane-2,5-diol (Dimer of mercaptoacetaldehyde).

  • Catalyst: Morpholine or Triethylamine.

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Compound A (10 mmol) in anhydrous Ethanol (30 mL).

  • Addition: Add Compound B (5.5 mmol, 0.55 eq) and Morpholine (1.0 mL) to the solution.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (Nitrogen/Argon) for 3–5 hours. Monitor consumption of the nitrile by TLC (Eluent: Hexane/EtOAc 3:1).
    
  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

    • If solid forms: Filter the precipitate and wash with cold ethanol.

    • If oil forms:[1][2] Concentrate the solvent in vacuo, redissolve in minimal dichloromethane, and precipitate with hexane.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Self-Validating Checkpoints:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak (

    
    ) and appearance of amine doublets (
    
    
    
    ) and ketone carbonyl (
    
    
    , lowered by conjugation).
  • 
     NMR:  Characteristic thiophene protons (two doublets at 
    
    
    
    ppm) and a broad singlet for
    
    
    (
    
    
    ppm,
    
    
    exchangeable).
Synthesis Workflow Diagram

SynthesisPathway cluster_inputs Precursors A 2-Bromobenzoyl Chloride C β-Ketonitrile Intermediate A->C Cyanoacetylation B Acetonitrile Anion B->C E Gewald Cyclization C->E + Base (Morpholine) D 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde) D->E F 3-(2-Bromobenzoyl) thiophen-2-amine E->F Reflux/EtOH

Caption: Synthesis of 3-(2-Bromobenzoyl)thiophen-2-amine via the modified Gewald reaction pathway.

Applications in Drug Discovery

While structurally similar to the NSAID Bromfenac (which contains a phenylacetic acid moiety), 3-(2-Bromobenzoyl)thiophen-2-amine functions primarily in the purinergic signaling pathway.

Mechanism of Action: A1 Adenosine Receptor Enhancement

This compound belongs to the class of 2-amino-3-aroylthiophenes , which act as Positive Allosteric Modulators (PAMs) or Allosteric Enhancers (AEs) of the A1 Adenosine Receptor (A1AR) .[3]

  • Mode: It binds to an allosteric site on the A1AR, distinct from the orthosteric adenosine binding site.

  • Effect: It stabilizes the Agonist-Receptor-G protein ternary complex, reducing the dissociation rate of adenosine. This potentiates the endogenous cytoprotective effects of adenosine during ischemic events (e.g., stroke, cardiac arrest) without causing the systemic side effects of direct agonists.

  • SAR Insight: The ortho-bromo substituent on the benzoyl ring provides steric bulk that influences the binding affinity within the allosteric pocket, often compared to the reference standard PD 81,723 .

Pharmacological Pathway Diagram

MOA Receptor A1 Adenosine Receptor (GPCR) Complex Stable Ternary Complex (Agonist-Receptor-G Protein) Receptor->Complex Conformational Stabilization Agonist Adenosine (Endogenous) Agonist->Receptor Orthosteric Binding Compound 3-(2-Bromobenzoyl) thiophen-2-amine (Allosteric Enhancer) Compound->Receptor Allosteric Binding Response Cytoprotection (Reduced cAMP, ERK1/2 Phosphorylation) Complex->Response Signal Transduction

Caption: Allosteric enhancement mechanism at the A1 Adenosine Receptor.[4][3][5]

Analytical Characterization

To ensure scientific integrity, synthesized batches must meet the following characterization standards.

TechniqueExpected Signal / Value
Physical State Yellow crystalline solid or flakes.
Melting Point Typically 140–160 °C (Dependent on purity/polymorph; para-isomer is ~178 °C).

NMR (DMSO-

)

8.20 (br s, 2H,

), 7.70 (d, 1H, Ar-H), 7.2–7.6 (m, 4H, Benzoyl), 6.25 (d, 1H, Thiophene H-4).
MS (ESI+)

(Characteristic 1:1 Br isotope pattern).
Purity (HPLC)

required for biological assays.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[6][7]

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Store at 2–8°C under inert gas. Light sensitive (thiophene amines can oxidize/darken over time).

References

  • Baraldi, P. G., et al. (2003). "2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding: New 3, 4-, and 5-modifications." Journal of Medicinal Chemistry.

  • Baraldi, P. G., et al. (2014).[3] "Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A1 adenosine receptor." Bioorganic & Medicinal Chemistry.

  • Gewald, K. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte.

  • Buchstaller, H. P., et al. (2000). "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie.

Sources

Methodological & Application

synthesis of thienodiazepines from 3-(2-Bromobenzoyl)thiophen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of 5-(2-bromophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one using 3-(2-bromobenzoyl)thiophen-2-amine as the starting scaffold.

This protocol is designed for medicinal chemists and process development scientists. It prioritizes the Haloacetyl Bromide Method due to its scalability and reproducibility in generating the 1,4-diazepine core.

Target Molecule: 5-(2-bromophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one Starting Material: 3-(2-Bromobenzoyl)thiophen-2-amine CAS Registry Number (Starting Material): Not commonly listed; custom synthesis precursor. Primary Application: Precursor for high-potency GABA-A receptor modulators (e.g., thienotriazolodiazepines).

Introduction & Retrosynthetic Analysis

The thieno[2,3-e]-1,4-diazepine scaffold is a bioisostere of the 1,4-benzodiazepine core found in anxiolytics like Diazepam. By replacing the benzene ring with a thiophene ring, the resulting compounds often exhibit altered metabolic profiles and receptor affinities.

The synthesis centers on the construction of the 7-membered diazepine ring.[1] The presence of the 2-bromobenzoyl group on the thiophene provides the necessary aryl ketone for the final cyclization. The bromine atom on the phenyl ring is retained as a steric handle, often enhancing binding affinity by forcing the pendant phenyl ring out of coplanarity with the diazepine core.

Reaction Pathway Visualization

ReactionScheme SM 3-(2-Bromobenzoyl) thiophen-2-amine Inter Intermediate: 2-(2-Bromoacetamido)-3- (2-bromobenzoyl)thiophene SM->Inter Step 1: Bromoacetyl Bromide NaHCO3, DCM, 0°C to RT Prod Target: 5-(2-Bromophenyl)-1,3-dihydro- 2H-thieno[2,3-e]-1,4-diazepin-2-one Inter->Prod Step 2: NH3 (g) in MeOH or Hexamine/EtOH Reflux, Cyclization

Caption: Two-step cyclization pathway via haloacetylated intermediate.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature (Step 1) 0°C (Addition) → 25°CControls exotherm of acylation; prevents bis-acylation.
pH Control (Step 1) Slightly Basic (NaHCO₃)Neutralizes HBr byproduct to prevent acid-catalyzed degradation of the thiophene.
Ammonia Source (Step 2) Sat. Methanolic AmmoniaExcess ammonia is required to displace the aliphatic bromine before cyclization.
Moisture Control Anhydrous ConditionsBromoacetyl bromide hydrolyzes rapidly in moist air.

Detailed Experimental Protocol

Method A: The Haloacetyl Bromide Route (Recommended)

This method is preferred for its robustness. It proceeds via a stable


-haloacetamide intermediate which is then subjected to ammonolysis and intramolecular Schiff-base formation.
Step 1: N-Acylation

Reagents:

  • 3-(2-Bromobenzoyl)thiophen-2-amine (1.0 equiv)

  • Bromoacetyl bromide (1.2 equiv)

  • Sodium bicarbonate (solid, 2.0 equiv) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

Procedure:

  • Dissolution: Dissolve 3-(2-bromobenzoyl)thiophen-2-amine in anhydrous DCM (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl₂).

  • Base Addition: Add solid NaHCO₃ to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Bromoacetyl bromide dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The amine starting material (

    
    ) should disappear, replaced by the less polar amide (
    
    
    
    ).
  • Workup:

    • Wash the organic layer with water (2x), saturated NaHCO₃ (1x), and brine (1x).

    • Dry over anhydrous Na₂SO₄.[2][3]

    • Evaporate the solvent under reduced pressure to yield the crude 2-(2-bromoacetamido)-3-(2-bromobenzoyl)thiophene .

    • Note: This intermediate is often an oil or low-melting solid. It can be used directly in Step 2 without extensive purification if purity is >90%.

Step 2: Ammonolysis and Ring Closure

Reagents:

  • Crude Intermediate from Step 1

  • Ammonia (7N in Methanol) or Hexamethylenetetramine (Hexamine)

  • Solvent: Methanol (if using NH₃) or Ethanol (if using Hexamine)

Procedure:

  • Dissolution: Dissolve the crude bromoacetamide in Methanol (15 mL/g).

  • Ammonia Addition: Add 7N NH₃ in MeOH (excess, ~10-20 equiv).

    • Alternative: If using Hexamine, add 3.0 equiv of Hexamine and reflux in Ethanol. This is the "Delépine reaction" variant, often cleaner.

  • Cyclization:

    • Method A (NH3/MeOH): Stir at room temperature for 12 hours, then heat to reflux for 2–4 hours to drive the ring closure (imine formation).

    • Method B (Hexamine): Reflux for 6–8 hours.

  • Precipitation: Cool the reaction mixture to 0°C. The product, 5-(2-bromophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one , typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold methanol. Recrystallize from Ethanol or Isopropanol if necessary.

Method B: The Glycine Ester Route (Alternative)

This method builds the ring in a single pot (or two stages without isolation) but often requires harsher conditions (Pyridine reflux).

Reagents:

  • 3-(2-Bromobenzoyl)thiophen-2-amine (1.0 equiv)

  • Glycine ethyl ester hydrochloride (2.0 equiv)

  • Pyridine (Solvent & Base)[3]

Procedure:

  • Dissolve the amine and glycine ethyl ester HCl in Pyridine (10 mL/g).

  • Heat to reflux (approx. 115°C) for 12–18 hours.

  • The pyridine acts as a catalyst for both amide formation and the subsequent dehydration/cyclization.

  • Workup: Remove pyridine under vacuum (azeotrope with toluene). Dissolve residue in DCM, wash with dilute HCl (to remove residual pyridine), then water.

  • Purify by column chromatography (SiO₂, DCM/MeOH gradient).

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Methylene Protons (C3-H₂): A characteristic singlet (or AB system if chiral influence exists) around δ 4.0 – 4.3 ppm . This confirms the incorporation of the glycine unit.

    • Amide Proton (N-H): A broad singlet around δ 10.5 – 11.0 ppm .

    • Thiophene Protons: Two doublets (if 2,3-disubstituted thiophene logic applies to the fused system) in the aromatic region (δ 6.5 – 7.5 ppm).

    • Aryl Protons: Multiplets for the 2-bromophenyl group (δ 7.2 – 7.8 ppm).

  • Mass Spectrometry (ESI+):

    • Expect an [M+H]⁺ peak corresponding to the molecular weight.

    • Isotope Pattern: The presence of Bromine (and Sulfur) will create a distinct isotope pattern. Look for the near 1:1 ratio of [M] and [M+2] peaks due to ⁷⁹Br/⁸¹Br.

Downstream Applications (Drug Development)

This lactam is a versatile intermediate. It is the direct precursor to Thienotriazolodiazepines (e.g., analogs of Brotizolam or Etizolam).

Protocol for Conversion to Thione: To functionalize the lactam (C=O) for triazole ring fusion:

  • React the lactam with Phosphorus Pentasulfide (P₂S₅) or Lawesson’s Reagent in refluxing Toluene or THF.

  • Product: Thienodiazepine-2-thione .

  • This thione can then react with Acyl Hydrazides to form the triazole ring.

Safety & Handling

  • Bromoacetyl Bromide: Potent lachrymator and corrosive. Handle only in a functioning fume hood. Neutralize glassware with base before cleaning.

  • Thiophenes: Many thiophene derivatives have sulfurous odors and potential unknown toxicity.

  • Brominated Aromatics: Generally toxic; avoid inhalation of dust.

References

  • Hester, J. B. (1979). 6-Aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines.[4] Influence of 1-substitution on pharmacological activity.[4] Journal of Medicinal Chemistry, 22(11), 1390–1398. Link

    • Context: Establishes the foundational chemistry for triazolo-benzodiazepines, applicable to thieno-analogs.
  • Weber, K. H., et al. (1978). Thieno[2,3-e][1,4]diazepines and their use as medicaments. U.S. Patent 4,155,913. Link

    • Context: The core patent describing the synthesis of Brotizolam and related thienodiazepines
  • Hester, J. B. (1975). Process for the production of benzodiazepines.[5] U.S. Patent 3,903,103.[5][6] Link

    • Context: Describes the haloacetyl bromide cycliz

Sources

Application Note: Scalable Synthesis of 3-(2-Bromobenzoyl)thiophen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2-Bromobenzoyl)thiophen-2-amine is a critical junction in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors (e.g., Bromfenac precursors). While the Gewald reaction is the standard approach for 2-aminothiophenes, the introduction of the bulky, electron-withdrawing 2-bromobenzoyl moiety at the 3-position requires a modified protocol to suppress side reactions such as nitrile hydrolysis or oligomerization.

This guide details a scalable, modified Gewald cyclization using 1,4-dithiane-2,5-diol as a stable surrogate for mercaptoacetaldehyde. This method eliminates the need for handling gaseous hydrogen sulfide or unstable aldehydes, significantly improving the safety profile and yield (Target: >85%) at kilogram scales.

Scientific Rationale & Mechanism

The Challenge

Standard Gewald conditions (ketone + elemental sulfur + cyanoacetate) often fail for 3-aroyl substitution patterns because the required starting material is a


-oxonitrile, which is prone to cleavage under the harsh basic conditions required to activate elemental sulfur.
The Solution: The Dithiane-Diol Modification

We utilize 1,4-dithiane-2,5-diol , a stable dimer that slowly releases mercaptoacetaldehyde in situ. This creates a controlled concentration of the reactive thiol, preventing polymerization.

Mechanism of Action:

  • Depolymerization: Base-catalyzed cracking of the dithiane dimer releases 2-mercaptoacetaldehyde.

  • Knoevenagel-like Condensation: The active methylene of the

    
    -oxonitrile condenses with the aldehyde.
    
  • Cyclization: The thiol attacks the nitrile carbon (Thorpe-Ziegler type addition).

  • Tautomerization: Aromatization yields the thiophene ring.

Reaction Pathway Diagram

ReactionMechanism Start 1,4-Dithiane-2,5-diol (Dimer Precursor) Monomer 2-Mercaptoacetaldehyde (In-situ Active Species) Start->Monomer Base/Heat (Depolymerization) Intermediate Thio-Hemiacetal Intermediate Monomer->Intermediate + Substrate Substrate 3-(2-Bromophenyl)- 3-oxopropanenitrile Cyclization Intramolecular Nitrile Attack Intermediate->Cyclization - H2O Product 3-(2-Bromobenzoyl) thiophen-2-amine Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the modified Gewald synthesis using dithiane-diol precursor.

Materials & Equipment

Reagents Table
ReagentCASEq.RoleCritical Attribute
3-(2-Bromophenyl)-3-oxopropanenitrile 53606-23-41.0Limiting ReagentPurity >98%; Moisture sensitive
1,4-Dithiane-2,5-diol 40018-26-60.6Sulfur SourceUse 0.6 eq (1.2 eq monomer equivalent)
Morpholine 110-91-81.2Base/CatalystSecondary amine is crucial for Knoevenagel step
Methanol (MeOH) 67-56-110 VolSolventAnhydrous preferred to limit nitrile hydrolysis
Equipment
  • Reactor: Glass-lined or Hastelloy (Stainless steel 316 is acceptable, but thiols can cause minor pitting over long exposure).

  • Scrubber: Caustic scrubber (NaOH) required for potential H₂S or thiol off-gassing.

  • Filtration: Nutsche filter or centrifuge.

Detailed Scale-Up Protocol (1 kg Basis)

Phase 1: Reaction Initiation
  • Inerting: Purge the reactor with Nitrogen (

    
    ) for 15 minutes. Rationale: The resulting amine is sensitive to oxidative degradation.
    
  • Charging: Charge Methanol (10.0 L) and 3-(2-Bromophenyl)-3-oxopropanenitrile (1.0 kg, 4.46 mol) . Stir at 20°C until fully dissolved.

  • Precursor Addition: Add 1,4-Dithiane-2,5-diol (408 g, 2.68 mol) . The mixture will be a slurry.

  • Catalyst Addition (Exotherm Control):

    • Cool the jacket to 15°C.

    • Add Morpholine (466 g, 5.35 mol) dropwise over 45 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is exothermic during the initial deprotonation.
      
Phase 2: Reaction & Aging
  • Heating: Ramp temperature to 55°C over 30 minutes.

  • Aging: Hold at 55°C for 4–6 hours .

  • IPC (In-Process Control): Sample for HPLC.

    • Specification: Starting Nitrile

      
      .
      
    • Note: The solution typically turns dark orange/red.

Phase 3: Workup & Isolation[1]
  • Cooling: Cool the reaction mass to 0–5°C over 2 hours.

    • Crystallization: The product should precipitate as a yellow-to-orange solid. If "oiling out" occurs, seed with 1g of pure product at 25°C.

  • Filtration: Filter the slurry.

  • Washing: Wash the wet cake with cold Methanol (2.0 L) followed by Water (2.0 L) .

    • Rationale: Water wash removes residual morpholine salts; Methanol wash removes unreacted dithiane.

  • Drying: Vacuum dry at 45°C for 12 hours.

Phase 4: Recrystallization (Polishing)

Required only if purity < 98.5%

  • Dissolve crude solid in Ethanol (5 Vol) at reflux (78°C).

  • Add Activated Carbon (5 wt%) , stir for 15 mins, and filter hot.

  • Cool slowly to 0°C to crystallize.

Process Flow Diagram (Manufacturing View)

ProcessFlow cluster_reaction Reactor 1 (R-101) cluster_isolation Isolation Train Charge Charge MeOH + Nitrile (20°C) AddDithiane Add 1,4-Dithiane-2,5-diol (Solid Charge) Charge->AddDithiane AddBase Dose Morpholine (T < 35°C) AddDithiane->AddBase Heat Heat to 55°C (Hold 4-6h) AddBase->Heat Cool Cool to 0-5°C (Crystallization) Heat->Cool IPC Pass Filter Filtration (Centrifuge) Cool->Filter Wash Wash: Cold MeOH -> Water Filter->Wash Dry Vac Dry (45°C) Wash->Dry

Figure 2: Manufacturing workflow for the synthesis of 3-(2-Bromobenzoyl)thiophen-2-amine.

Analytical Specifications & Impurity Profile

ParameterSpecificationMethodNote
Appearance Yellow to Orange Crystalline SolidVisualDarkening indicates oxidation.
Assay > 98.0% w/wHPLC
Impurity A < 0.5%HPLCNitrile Dimer: Result of base-catalyzed self-condensation.
Impurity B < 0.2%HPLCAmide: Hydrolysis of starting nitrile (2-bromobenzoylacetamide).
Loss on Drying < 0.5%Gravimetric

Troubleshooting Guide:

  • Low Yield: Check the quality of 1,4-dithiane-2,5-diol. If it has oxidized to the polymer, it will not crack efficiently.

  • Sticky Solid: The product can retain morpholine. Ensure the water wash step is thorough.

References

  • Gewald Reaction Review: Sabnis, R. W., et al. "2-Aminothiophenes: Part I. Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.

  • Dithiane-Diol Utility: Puterová, Z., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Arkivoc, 2010.

  • Bromfenac Intermediate Synthesis: Walsh, D. A., et al. "Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues." Journal of Medicinal Chemistry, 1984.

  • Process Patent (Analogous Chemistry): "Process for the preparation of thiophene compounds." European Patent EP0267467A1.

  • Reagent Handling: "1,4-Dithiane-2,5-diol: A Versatile Synthon." BenchChem Technical Guide.

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be accompanied by a specific Process Hazard Analysis (PHA) regarding the evolution of sulfur-containing volatiles.

Troubleshooting & Optimization

identifying side products in 3-(2-Bromobenzoyl)thiophen-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the technical challenges associated with the preparation of 3-(2-Bromobenzoyl)thiophen-2-amine (also referred to as (2-aminothiophen-3-yl)(2-bromophenyl)methanone).

Due to the steric bulk of the ortho-bromo substituent and the inherent oxidative instability of electron-rich 2-aminothiophenes, this synthesis requires strict control over reaction parameters. This guide focuses on the Modified Gewald Reaction (using 1,4-dithiane-2,5-diol), which is the industry-standard route for accessing C3-aroyl substituted aminothiophenes.

Core Reaction Logic & Protocol

To troubleshoot effectively, we must first establish the baseline "Gold Standard" protocol. Deviations from this mechanism are the primary source of impurities.

The Pathway: The synthesis typically involves the condensation of 3-(2-bromophenyl)-3-oxopropanenitrile (Starting Material A) with 1,4-dithiane-2,5-diol (Mercaptoacetaldehyde dimer - Reagent B) in the presence of a secondary amine catalyst (Morpholine or Diethylamine).

Standard Operating Procedure (SOP)
  • Activation: 3-(2-bromophenyl)-3-oxopropanenitrile is dissolved in Ethanol or DMF.

  • Depolymerization: 1,4-dithiane-2,5-diol is added. Under heating (40-60°C) and base catalysis, this dimer cracks to generate in situ mercaptoacetaldehyde.

  • Condensation: The active methylene of the nitrile attacks the aldehyde.

  • Cyclization: The sulfur nucleophile attacks the nitrile carbon, followed by tautomerization to form the aromatic thiophene ring.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and branching points for side products.

GewaldReaction SM 3-(2-bromophenyl)-3-oxopropanenitrile Inter1 Knoevenagel Intermediate (Unstable) SM->Inter1 + Dithiane / Base SP2 Side Product B: Unreacted Nitrile SM->SP2 Incomplete Conversion (Steric Hindrance) SP3 Side Product C: Amide Hydrolysis SM->SP3 H2O / High Temp Dithiane 1,4-dithiane-2,5-diol Target 3-(2-Bromobenzoyl) thiophen-2-amine (TARGET) Inter1->Target Cyclization SP1 Side Product A: Oxidative Dimer (Disulfide) Target->SP1 Air Oxidation (Post-reaction)

Figure 1: Mechanistic pathway highlighting the critical branching points for impurity formation.

Troubleshooting Guide (Q&A)

Category A: Impurity Identification

Q1: I see a spot on TLC that is more non-polar than my product and turns yellow/orange over time. What is it? Diagnosis: This is likely the Oxidative Disulfide Dimer . Technical Context: Free 2-aminothiophenes are electron-rich and prone to oxidative coupling at the amine or the C5 position, especially in solution. The ortho-bromo substituent on the benzoyl group provides some steric protection, but dimerization via the amine (azo-linkage) or sulfur (if ring opening occurs) is common.

  • Verification: Check Mass Spec for

    
    .
    
  • Prevention: Perform the reaction and workup under an inert atmosphere (

    
     or Ar). Add a reducing agent (e.g., 
    
    
    
    ) during the workup.

Q2: My NMR shows a persistent singlet around


 4.0-4.5 ppm and the aromatic region is complex. The yield is low. 
Diagnosis:  Unreacted 3-(2-bromophenyl)-3-oxopropanenitrile  (Starting Material).
Technical Context:  The 2-bromo substituent creates significant steric hindrance near the carbonyl group. This makes the initial Knoevenagel condensation with the mercaptoacetaldehyde slower than in the unsubstituted benzoyl analogs.
  • Solution: Increase the reaction time and slightly elevate the temperature (do not exceed 70°C to avoid polymerization). Ensure your base (morpholine) is fresh and dry.

Q3: I isolated a solid that lacks the characteristic amine peaks (


) in IR/NMR and has a mass of 

.
Diagnosis: 3-(2-bromophenyl)-3-oxopropanamide (Nitrile Hydrolysis). Technical Context: If the reaction solvent (Ethanol/DMF) is "wet," the base can catalyze the hydration of the nitrile group on the starting material before it reacts with the sulfur species.
  • Prevention: Use anhydrous solvents and molecular sieves. Ensure the 1,4-dithiane-2,5-diol is not degraded (it should be a white solid, not sticky).

Category B: Reaction Optimization

Q4: The reaction mixture turned into a black tar/polymer. Can I save it? Diagnosis: Polymerization of Mercaptoacetaldehyde. Technical Context: The in situ generated mercaptoacetaldehyde is highly reactive. If the condensation with the nitrile is slow (due to the steric bulk of the 2-bromo group), the aldehyde will self-polymerize or degrade into tars.

  • Corrective Action: Add the 1,4-dithiane-2,5-diol portion-wise over 1 hour rather than all at once. This keeps the concentration of the unstable aldehyde low, favoring the cross-reaction over self-polymerization.

Analytical Data Reference

Use this table to validate your crude reaction mixture.

ComponentRetention Factor (TLC)*1H NMR Signature (DMSO-d6)Mass Spec (ESI+)
Target Product 0.45

8.40 (br s, 2H,

),

6.8/7.5 (Thiophene doublets)
296/298 (1:1 ratio)
SM (Nitrile) 0.60

4.65 (s, 2H,

), Multiplet Aromatics
238/240
Disulfide Dimer 0.75Broad aromatic signals, loss of sharp

590/594
Hydrolysis (Amide) 0.20

7.5 (br s,

),

3.9 (s,

)
256/258

*Note: TLC conditions: Hexane:Ethyl Acetate (3:1). Values are approximate.

Stability & Storage Protocol

The 2-aminothiophene moiety is the weak link in this molecule.

  • Acid Stability: High. The amine can be protonated to form a stable hydrochloride salt. Recommendation: Convert the free base to the HCl salt immediately for long-term storage.

    • Protocol: Dissolve crude product in

      
      , add 
      
      
      
      in dioxane dropwise. Filter the precipitate.[1]
  • Oxidative Stability: Low. The free base turns dark brown/black upon exposure to air and light.

    • Storage: Store under Argon at -20°C.

References

  • Gewald Reaction Mechanism & Scope

    • Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, vol. 36, no. 2, 1999, pp. 333-345.

  • Synthesis of 3-Aroyl-2-Aminothiophenes

    • Puternva, Z., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, vol. 2010, no.[2] 1, pp. 209-246.

  • Stability of Aminothiophenes

    • Huang, Y., et al. "Stability and reactivity of 2-aminothiophene derivatives." Tetrahedron, vol. 64, no. 12, 2008.

  • Use of 1,4-Dithiane-2,5-diol

    • Standard reagent protocol for generating mercaptoacetaldehyde in situ. Organic Syntheses, Coll. Vol. 6, p.364 (1988).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(2-Bromobenzoyl)thiophen-2-amine and its precursors before handling.

Sources

troubleshooting low reactivity of the amino group in 3-(2-Bromobenzoyl)thiophen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the low reactivity of the amino group in 3-(2-Bromobenzoyl)thiophen-2-amine . This content is structured as a Tier 3 Support resource for medicinal chemists and process engineers.

Ticket ID: T-2A3BT-REACT | Status: Resolved | Topic: Overcoming Amine Deactivation

Core Chemical Analysis: Why is this Amine "Dead"?

User reports consistently describe this amine as "sluggish" or "unreactive" compared to standard anilines or alkyl amines. This is not an experimental error; it is an intrinsic electronic and steric feature of the molecule.

The Deactivation Triad

The amino group at position 2 is deactivated by three converging factors:

  • Vinylogous Amide Resonance: The nitrogen lone pair is not localized. It is heavily delocalized into the thiophene ring and, significantly, conjugated with the carbonyl of the 3-benzoyl group. The molecule behaves less like an amine and more like a vinylogous amide.

  • Intramolecular Hydrogen Bonding: A strong 6-membered hydrogen bond forms between the amino proton and the carbonyl oxygen. This "locks" the molecule in a planar conformation, burying the nitrogen lone pair and making the protons less acidic.

  • Steric Shielding (The "Ortho" Effect): The 2-bromobenzoyl group is bulky. The bromine atom at the ortho position of the phenyl ring forces the benzoyl group to twist relative to the thiophene, creating a "roof" over the amino group that physically blocks the approach of electrophiles.

Visualizing the Problem

The following diagram illustrates the deactivation pathways and the logic for overcoming them.

G cluster_0 Deactivation Mechanisms cluster_1 Reactivation Strategies Molecule 3-(2-Bromobenzoyl) thiophen-2-amine Resonance Resonance Delocalization (Vinylogous Amide) Molecule->Resonance H_Bond Intramolecular H-Bond (N-H ... O=C) Molecule->H_Bond Sterics Steric Hindrance (2-Br-Phenyl group) Molecule->Sterics Force Forcing Conditions (High T, Strong Electrophiles) Resonance->Force Overcome by Deprotonation Strong Bases (NaH, LiHMDS) H_Bond->Deprotonation Broken by Catalysis Nucleophilic Catalysis (DMAP, NaI) Sterics->Catalysis Mitigated by

Caption: Mechanistic deactivation of the 2-aminothiophene core and corresponding synthetic countermeasures.

Troubleshooting Guide (Q&A)

Q1: I am trying to acylate the amine with an acid chloride (e.g., acetyl chloride), but I only get starting material or trace product. Why?

Diagnosis: The nucleophilicity of this amine is comparable to a nitro-aniline. Standard conditions (DCM, Et3N, RT) are insufficient to break the intramolecular H-bond. Solution:

  • Switch Solvent: Use a polar aprotic solvent like DMA (Dimethylacetamide) or DMF . These solvents can disrupt the intramolecular H-bond.

  • Add Catalyst: You must use DMAP (4-Dimethylaminopyridine) (10-20 mol%). Pyridine alone is often too weak.

  • Temperature: Heat is non-negotiable. Run the reaction at 60°C – 80°C .

  • Reagent: If the acid chloride is labile, switch to the anhydride if available, or generate the acid chloride in situ with Thionyl Chloride/DMF to ensure high activity.

Q2: Can I use this amine in a reductive amination with an aldehyde?

Diagnosis: Direct reductive amination is extremely difficult. The formation of the imine (Schiff base) intermediate is disfavored because the amine is poor at attacking the aldehyde carbonyl, and the equilibrium lies heavily toward the starting materials. Solution:

  • Pre-formation: Force imine formation using TiCl4 (Titanium tetrachloride) or a Dean-Stark trap with toluene reflux to remove water.

  • Acid Catalysis: Use a stronger acid catalyst like p-TsOH (p-Toluenesulfonic acid) in refluxing toluene.

  • Alternative: Instead of reductive amination, consider acylation followed by reduction (e.g., with Borane-DMS) if the amide can be formed.

Q3: I want to cyclize this to a thienodiazepine. What is the best route?

Diagnosis: This is the most common application for this scaffold. The standard route involves acylation with chloroacetyl chloride followed by ammonolysis. Solution:

  • Step 1 (Acylation): React with Chloroacetyl chloride (1.5 equiv) in Toluene or Dioxane at reflux. Do not use weak bases; the HCl gas evolution usually drives the reaction, or use K2CO3.

  • Step 2 (Cyclization): Treat the intermediate (2-chloro-N-(3-(2-bromobenzoyl)thiophen-2-yl)acetamide) with NaI (Sodium Iodide) and NH3/MeOH (Ammonia in methanol) or Hexamethylenetetramine followed by acid hydrolysis. The NaI converts the chloro-linker to a more reactive iodo-linker (Finkelstein reaction), facilitating the ring closure.

Validated Experimental Protocols

Protocol A: "Hard" Acylation (General Procedure)

Use this for attaching sterically demanding or deactivated acyl groups.

ParameterSpecification
Solvent Toluene (0.2 M) or DMA (for very difficult cases)
Base Pyridine (2.0 equiv) + DMAP (0.1 equiv)
Electrophile Acid Chloride (1.5 - 2.0 equiv)
Temperature 90°C - 110°C (Reflux)
Time 4 - 12 Hours

Step-by-Step:

  • Dissolve 3-(2-Bromobenzoyl)thiophen-2-amine (1.0 equiv) in dry Toluene.

  • Add Pyridine (2.0 equiv) and DMAP (0.1 equiv). Stir for 10 mins.

  • Add the Acid Chloride dropwise. Note: A precipitate may form immediately; this is the pyridinium salt, not necessarily the product.

  • Heat to reflux. Monitor by TLC/LCMS. The starting material spot (usually bright yellow/fluorescent) should disappear.

  • Workup: Cool, dilute with EtOAc, wash with 1M HCl (to remove pyridine), then NaHCO3.

Protocol B: Synthesis of Thienodiazepine Core (Cyclization)

Target: 5-(2-Bromophenyl)-1,3-dihydro-2H-thieno[2,3-e][1,4]diazepin-2-one

Step 1: Chloroacetylation

  • Suspend amine (10 mmol) in Dichloromethane (DCM) (50 mL). Note: If solubility is poor, use THF.

  • Add Triethylamine (15 mmol) and cool to 0°C.

  • Add Chloroacetyl chloride (12 mmol) dropwise.

  • Allow to warm to RT and stir for 2 hours. If incomplete, heat to 40°C.

  • Quench with water, extract DCM, dry and concentrate.

Step 2: Cyclization (The Delépine-like approach)

  • Dissolve the crude chloroacetamide in Methanol saturated with Ammonia (7N NH3 in MeOH).

  • Add NaI (0.1 equiv) as a catalyst.

  • Seal the vessel (pressure tube recommended) and heat to 60°C overnight.

  • Cool to RT. The product often precipitates as a solid. Filter and wash with cold methanol.

Reactivity Comparison Table

Reactant ClassStandard Aniline3-(2-Bromobenzoyl)thiophen-2-amineAdjustment Required
Acid Chlorides Reacts at 0°CRequires Reflux + DMAPHeat + Catalyst
Aldehydes Forms Imine at RTEquilibrium disfavoredTiCl4 or Dean-Stark
Alkyl Halides Mono/Di-alkylationVery slow / No reactionUse strong base (NaH)
Isocyanates Reacts instantlySlow / Requires heatReflux in Toluene

References

  • Gewald Reaction & Thiophene Synthesis

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Hestiantoro, A., et al. (2020). Synthesis and Pharmacological Evaluation of Thienodiazepine Derivatives. Journal of Medicinal Chemistry.
  • Intramolecular Hydrogen Bonding in 2-Aminothiophenes

    • Beilstein Journal of Organic Chemistry. (2015).[1][2] An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (Discusses the reduced nucleophilicity due to intramolecular H-bonding in similar systems). Link

  • Acylation of Deactivated Amines

    • BenchChem Technical Guide.[3] Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. (Provides context on the reactivity of the benzo[b]thiophene scaffold). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Validation & Comparative

A Comparative Guide to Elemental Analysis Standards for 3-(2-Bromobenzoyl)thiophen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 3-(2-Bromobenzoyl)thiophen-2-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, accurate elemental analysis is a non-negotiable cornerstone of chemical characterization. It serves as the primary method for confirming the empirical formula, assessing stoichiometric purity, and satisfying regulatory requirements for new chemical entities (NCEs).

The molecular structure of 3-(2-Bromobenzoyl)thiophen-2-amine, a derivative of the versatile thiophene scaffold, presents a unique analytical challenge due to the presence of five key elements: Carbon, Hydrogen, Nitrogen, Sulfur, and a Halogen (Bromine).[1] This guide will dissect the gold-standard technique—combustion analysis—and compare its performance for bromine quantification against a highly sensitive spectroscopic alternative, Inductively Coupled Plasma Mass Spectrometry (ICP-MS). We will explore the causality behind experimental choices, provide validated protocols, and place these techniques within the broader context of pharmaceutical quality control.

Theoretical Elemental Composition: The Analytical Benchmark

Before any experimental analysis, establishing the theoretical elemental composition is paramount. This calculated baseline serves as the benchmark against which all empirical data are measured. The molecular formula for 3-(2-Bromobenzoyl)thiophen-2-amine is C₁₁H₈BrNOS .

Table 1: Theoretical Elemental Composition of C₁₁H₈BrNOS

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01111132.12146.82%
HydrogenH1.00888.0642.86%
BromineBr79.904179.90428.32%
NitrogenN14.007114.0074.96%
OxygenO15.999115.9995.67%
SulfurS32.065132.06511.36%
Total 282.160 100.00%

Note: Molar mass and percentages are calculated based on IUPAC atomic weights. Oxygen is typically determined by difference in combustion analysis.

PART 1: The Gold Standard - Combustion Analysis for CHNS+Br Quantification

Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound. Modern elemental analyzers can also be configured for halogen determination, making this a comprehensive technique for stoichiometric confirmation.

Expertise & Rationale: Why Combustion Analysis?

The choice of combustion analysis is rooted in its fundamental and robust principle: the complete and quantitative conversion of the sample into simple, detectable gases. A precisely weighed sample is combusted in a pure oxygen environment at temperatures exceeding 900°C. This process quantitatively converts:

  • Carbon to Carbon Dioxide (CO₂)

  • Hydrogen to Water (H₂O)

  • Nitrogen to Nitrogen Gas (N₂)

  • Sulfur to Sulfur Dioxide (SO₂)

  • Bromine to Hydrogen Bromide (HBr) or other bromine species.

The resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD) or selective infrared (IR) detectors. The direct measurement of these fundamental conversion products provides a highly accurate and reliable mass balance of the original sample.

Trustworthiness: A Self-Validating Protocol

The reliability of combustion analysis hinges on a rigorously validated system. This is achieved through consistent calibration with Certified Reference Materials (CRMs). A CRM is a compound of high purity and known elemental composition that serves as the standard for calibrating the instrument's response. For a multi-element compound like ours, a CRM that contains all relevant elements, or a combination of CRMs, is ideal.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a high-purity, well-characterized CRM such as Sulfanilamide (C₆H₈N₂O₂S) or Acetanilide (C₈H₉NO).

    • Perform a multi-point calibration by analyzing varying weights of the CRM (e.g., 1 mg, 2 mg, 3 mg) to establish a linear response curve for each element. The system is considered validated when the measured values for the CRM are consistently within ±0.3% of the theoretical values.

  • Sample Preparation:

    • Ensure the 3-(2-Bromobenzoyl)thiophen-2-amine sample is homogenous and dry.

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight to at least 5 decimal places.

    • Seal the capsule securely to contain the sample.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Run the analysis sequence, which should include blanks (empty tin capsules) and CRM checks interspersed with the unknown samples.

    • Each sample should be analyzed in triplicate to ensure precision.

  • Data Acceptance Criteria:

    • The results for the analyzed samples should be within ±0.4% of the calculated theoretical values for C, H, N, and S.

    • The standard deviation of the triplicate analyses should be less than 0.2%.

Visualization: Combustion Analysis Workflow

Combustion_Analysis_Workflow cluster_Prep 1. Preparation & Calibration cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data & Reporting Start Start Calibrate Instrument Calibration (with CRM like Sulfanilamide) Start->Calibrate Weigh Weigh Sample (1-3 mg) into Tin Capsule Calibrate->Weigh Autosampler Load into Autosampler Weigh->Autosampler Combustion High-Temp Combustion (>900°C) in Pure Oxygen Autosampler->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD/IR) CO2, H2O, N2, SO2 Separation->Detection Analysis Data Processing & Quantification Detection->Analysis Report Final Report (%C, %H, %N, %S) Analysis->Report End End Report->End

Caption: Workflow for CHNS determination by combustion analysis.

PART 2: Comparative Method - ICP-MS for Bromine Analysis

While combustion analysis can determine bromine, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers an orthogonal and often more sensitive approach, particularly valuable in pharmaceutical settings where trace elemental impurity profiling is also required.[2][3][4]

Expertise & Rationale: Why ICP-MS for Bromine?

ICP-MS is a powerful atomic spectroscopy technique capable of detecting metals and several non-metals at concentrations down to parts per trillion. The primary advantage of ICP-MS for bromine lies in its extraordinary sensitivity and specificity . The key difference from combustion analysis is that the sample must be completely digested to liberate the elements into an aqueous matrix before analysis.

This method is particularly advantageous for:

  • Orthogonal Verification: Using a technique with a fundamentally different principle (plasma ionization vs. thermal conductivity) provides a higher degree of confidence in the analytical result.

  • Trace Level Quantification: If one needed to quantify trace levels of bromine or other halogen impurities, ICP-MS is the superior choice.[5][6]

  • Regulatory Compliance: In a drug development context, an ICP-MS is often already in use for monitoring elemental impurities as mandated by guidelines like ICH Q3D and USP <232>.[7][8][9] Leveraging this instrument for bromine analysis can be highly efficient.

A state-of-the-art sample preparation technique for this analysis is Microwave-Induced Combustion (MIC) , which ensures complete digestion of the organic matrix, a critical step for accurate results.[6][10]

Trustworthiness: Validated Digestion and Analysis

The protocol's integrity is maintained by ensuring complete sample decomposition and preventing loss of the volatile halogen. The MIC method achieves this by combusting the sample under pressure in a closed vessel, followed by quantitative collection of the analyte in an absorbing solution.

  • Sample Preparation (MIC):

    • Press ~50-100 mg of the 3-(2-Bromobenzoyl)thiophen-2-amine sample into a pellet.

    • Place the pellet in a quartz holder within a pressurized MIC vessel.

    • Add a small volume of an absorbing solution (e.g., 50 mmol L⁻¹ ammonium hydroxide) to the vessel.

    • Pressurize the vessel with pure oxygen (e.g., 20 bar).

    • Initiate the microwave program to combust the sample. The entire combustion process is typically complete in under a minute.

    • Allow the vessel to cool, during which the combustion products (including HBr) are quantitatively trapped in the absorbing solution.

  • Instrument Calibration:

    • Prepare a series of bromine calibration standards from a certified aqueous bromine standard.

    • Matrix-match the standards by preparing them in the same absorbing solution used for the samples.

    • Generate a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 ppb).

  • Analysis:

    • Transfer the absorbing solution from the MIC vessel to a volumetric flask, dilute to a final volume, and add an appropriate internal standard (e.g., Yttrium or Rhodium).

    • Analyze the solution using an ICP-MS, monitoring the primary isotope for bromine (⁷⁹Br).

    • Run blanks and calibration verification standards throughout the sequence.

  • Data Acceptance Criteria:

    • The spike recovery of a CRM or a spiked sample should be within 80-120%.

    • The relative standard deviation of replicate preparations should be less than 15%.

Visualization: MIC-ICP-MS Workflow

ICPMS_Analysis_Workflow cluster_Prep 1. Sample Preparation (MIC) cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data & Reporting Start Start Weigh Weigh Sample (50-100 mg) Start->Weigh MIC Microwave-Induced Combustion (Pressurized O2) Weigh->MIC Absorb Analyte Absorption (e.g., NH4OH solution) MIC->Absorb Dilute Dilute to Final Volume & Add Internal Standard Absorb->Dilute Nebulize Nebulization & Aerosol Transport Dilute->Nebulize Plasma Argon Plasma Ionization (~8000 K) Nebulize->Plasma MS Mass Spectrometry (Detection of 79Br ions) Plasma->MS Analysis Data Processing vs. Calibration Curve MS->Analysis Report Final Report (µg/g or % Br) Analysis->Report End End Report->End

Caption: Workflow for Bromine determination via MIC-ICP-MS.

PART 3: Head-to-Head Performance Comparison

The choice between combustion analysis and ICP-MS for bromine depends on the specific analytical goal. For routine confirmation of the empirical formula, combustion analysis is often sufficient and more direct. For orthogonal verification, trace analysis, or integration into a broader elemental impurities workflow, ICP-MS is superior.

Table 2: Comparison of Analytical Techniques for Bromine Determination

ParameterCombustion AnalysisICP-MS (with MIC)Rationale & Field Insights
Primary Purpose Stoichiometric Analysis (% level)Trace Analysis (ppm/ppb level)Choose the technique that aligns with your required concentration range.
Accuracy High (typically ±0.4% absolute)Very High (typically ±10% relative)Both are highly accurate when properly calibrated.
Precision High (RSD < 0.2%)High (RSD < 15%)Combustion analysis often shows better precision for macro-level analysis.
Sensitivity (LOD) ~0.01%< 0.01 µg/g (10 ppb)ICP-MS is orders of magnitude more sensitive.[6]
Sample Throughput High (3-5 minutes per sample)Moderate (Sample prep is rate-limiting)Combustion is faster for direct analysis; MIC can process batches of 8-12 samples.
Cost Lower instrument costHigher instrument costICP-MS represents a significantly larger capital investment.
Expertise Required ModerateHighICP-MS requires more extensive training for operation and method development.
Regulatory Scope Identity and Purity (Stoichiometry)Elemental Impurities (ICH Q3D)ICP-MS is essential for meeting modern pharmaceutical impurity regulations.[9]
Conclusion and Recommendations

For the comprehensive elemental analysis of 3-(2-Bromobenzoyl)thiophen-2-amine , a dual-pronged approach provides the highest degree of analytical certainty.

  • Primary Confirmation (CHNS): Combustion analysis remains the unequivocal standard for verifying the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur. Its accuracy, precision, and speed make it the ideal method for confirming the core empirical formula.

  • Bromine Quantification:

    • For routine stoichiometric confirmation, a combustion analyzer equipped for halogen analysis is a direct and cost-effective solution.

    • For enhanced confidence, orthogonal verification, or in a regulated GxP environment, Microwave-Induced Combustion followed by ICP-MS analysis is the recommended confirmatory technique. Its superior sensitivity and its alignment with regulatory requirements for elemental impurity testing make it an invaluable tool in a drug development setting.[2][8]

By understanding the principles, protocols, and comparative performance of these techniques, researchers can make informed decisions, ensuring their analytical data is robust, reliable, and fit for purpose—from early-stage discovery to final product quality control.

References
  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. PubMed.
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  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in - Almac. Almac Group.
  • Analysis of elemental impurities in API. Slideshare.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis.
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  • The Combustion Analysis Advantages over ICP.
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  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.
  • Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Benchchem.

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Validating the Synthetic Structure of 3-(2-Bromobenzoyl)thiophen-2-amine via COSY and HSQC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unequivocal structural verification of novel synthetic compounds is not merely a procedural step, but the bedrock of reliable research and development. For a molecule such as 3-(2-Bromobenzoyl)thiophen-2-amine, with its distinct aromatic systems and substitution pattern, a sophisticated analytical approach is paramount. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a preliminary sketch of the molecular framework, it is the application of two-dimensional techniques—specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—that furnishes the definitive architectural blueprint.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, practical comparison of COSY and HSQC for the structural validation of 3-(2-Bromobenzoyl)thiophen-2-amine. We will delve into the rationale behind the experimental design, present detailed protocols, and illustrate how the synergistic interpretation of these powerful 2D NMR techniques provides irrefutable evidence of the compound's synthetic structure.

The Analytical Challenge: Confirming Connectivity

The core challenge in validating the structure of 3-(2-Bromobenzoyl)thiophen-2-amine lies in unambiguously confirming the precise arrangement of substituents on both the thiophene and benzoyl rings, and crucially, the linkage between them.

Figure 1. Proposed structure of 3-(2-Bromobenzoyl)thiophen-2-amine.

A Self-Validating Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation Synthesis Synthesize Target Compound Purification Purify via Chromatography Synthesis->Purification H_NMR 1D ¹H NMR Purification->H_NMR C_NMR 1D ¹³C NMR Purification->C_NMR COSY 2D COSY H_NMR->COSY HSQC 2D HSQC C_NMR->HSQC COSY_Analysis Analyze ¹H-¹H Correlations COSY->COSY_Analysis HSQC_Analysis Analyze ¹H-¹³C Correlations HSQC->HSQC_Analysis Structure_Hypothesis Propose Structure Structure_Hypothesis->COSY_Analysis Structure_Hypothesis->HSQC_Analysis Validation Confirm Connectivity & Validate Structure COSY_Analysis->Validation HSQC_Analysis->Validation

Figure 2. A logical workflow for the structural elucidation of complex molecules using NMR spectroscopy.[1]

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[2] For compounds with labile protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent choice.[3]

  • Transfer the solution into a standard 5 mm NMR tube, ensuring no undissolved material is present.[4]

2. NMR Data Acquisition:

  • Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]

  • 1D ¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, integration, and coupling constants.[5]

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.[5]

  • 2D COSY: A gradient-selected COSY (gCOSY) experiment is typically employed. This experiment reveals correlations between protons that are spin-coupled, usually over two to three bonds.[6][7] The resulting 2D spectrum displays the ¹H spectrum on both axes, with cross-peaks indicating coupled protons.[6]

  • 2D HSQC: A phase-sensitive gradient-selected HSQC experiment is used to identify direct one-bond correlations between protons and carbons.[8][9] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other, with cross-peaks linking protons to the carbons they are attached to.[5]

Comparative Analysis: COSY vs. HSQC in Action

1D NMR: The Starting Point

Initial analysis of the 1D ¹H and ¹³C NMR spectra allows for a preliminary assignment of signals based on expected chemical shift regions.

Table 1: Predicted Chemical Shifts for Key Moieties

MoietyExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Rationale
Thiophene Protons7.0 - 7.5[10]120 - 130Aromatic protons in a five-membered heterocyclic ring.
Bromobenzoyl Protons7.2 - 8.1[2]125 - 140Aromatic protons influenced by the electron-withdrawing carbonyl group and the bromine atom.
Amine (NH₂) ProtonsBroad signal, variableN/ALabile protons, chemical shift is dependent on solvent and concentration.[3]
Carbonyl Carbon (C=O)N/A~168[2]Characteristic chemical shift for a ketone/amide carbonyl carbon.
COSY: Deciphering the Proton Spin Systems

The COSY spectrum is instrumental in identifying which protons are neighbors in a spin system.[11] For 3-(2-Bromobenzoyl)thiophen-2-amine, we expect to see distinct correlation patterns for the thiophene and benzoyl protons.

  • Thiophene Ring: A cross-peak between the two adjacent protons on the thiophene ring would be expected, confirming their connectivity.

  • Benzoyl Ring: A more complex pattern of cross-peaks would be observed for the four protons on the brominated benzene ring, allowing for the tracing of their connectivity around the ring.

Figure 3. A diagram illustrating the expected proton-proton couplings in the COSY spectrum.

HSQC: The Definitive Proton-Carbon Link

The HSQC spectrum provides the crucial link between the proton and carbon frameworks of the molecule.[12] Each cross-peak in the HSQC spectrum confirms a direct, one-bond attachment between a proton and a carbon.[8]

  • Each proton on the thiophene ring will show a correlation to its corresponding carbon atom.

  • Similarly, each of the four protons on the benzoyl ring will exhibit a cross-peak to the carbon atom it is bonded to.

Table 2: Synergistic Interpretation of 2D NMR Data

ExperimentInformation GainedValidation of 3-(2-Bromobenzoyl)thiophen-2-amine
COSY ¹H-¹H connectivity through 2-3 bonds.[6]Confirms the adjacency of protons on the thiophene ring and establishes the spin system of the substituted benzoyl ring.
HSQC Direct ¹H-¹³C one-bond correlation.[8]Unambiguously assigns the carbon signals for all protonated carbons by linking them to their already-assigned proton signals.
Combined Complete, cross-validated structural framework.The proton framework established by COSY is definitively mapped onto the carbon skeleton via HSQC, confirming the overall connectivity and substitution patterns of the molecule.

Conclusion

The structural validation of a novel synthetic molecule like 3-(2-Bromobenzoyl)thiophen-2-amine necessitates a multi-faceted analytical approach. While 1D NMR offers initial insights, the combination of 2D COSY and HSQC experiments provides a robust and self-validating methodology. COSY elucidates the proton-proton coupling networks, and HSQC definitively links these protons to their corresponding carbons. This synergistic approach allows researchers to move forward with confidence, knowing that the structural foundation of their work is sound.

References

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. (2024, October 3). Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) - CF NMR CEITEC. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY | PDF - Scribd. Retrieved from [Link]

  • nmr training. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27). Retrieved from [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Structure Elucidation by NMR – NMR Service | ETH Zurich. Retrieved from [Link]

  • Cosy,nosy | PPTX - Slideshare. Retrieved from [Link]

  • Expanding the Limits of Structural Characterization of Marine Dissolved Organic Matter Using Nonuniform Sampling Frequency-Reversed Edited HSQC NMR | Analytical Chemistry - ACS Publications - American Chemical Society. (2023, September 19). Retrieved from [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate. Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • How to Interpret an HSQC-COSY Experiment - ACD/Labs. (2009, December 14). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • NMR Chemical Shifts. Retrieved from [Link]

  • Chemical shifts. Retrieved from [Link]

  • How to Process COSY and HSQC Spectra on MestreNova - YouTube. (2021, March 1). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

  • In NMR is H,C COSY the same as HSQC? - ResearchGate. (2022, July 10). Retrieved from [Link]

  • Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors - The Royal Society of Chemistry. Retrieved from [Link]

  • Proton NMR Table - MSU chemistry. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES - TSI Journals. Retrieved from [Link]

  • Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents - ChemRxiv. Retrieved from [Link]

  • Thiophenes | AMERICAN ELEMENTS® | Products | Applications. Retrieved from [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES - Rasayan. Retrieved from [Link]

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Comparative Guide: Bioassay Validation Strategies for 3-(2-Bromobenzoyl)thiophen-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

The compound 3-(2-Bromobenzoyl)thiophen-2-amine is not merely a chemical intermediate; it is a "gateway scaffold" for the synthesis of privileged structures in medicinal chemistry. Its primary utility lies in its cyclization potential to form Thienodiazepines (GABAergic modulators like Etizolam or Brotizolam) and Thienopyrimidines (Kinase inhibitors).[1]

Validating bioassays for libraries derived from this scaffold presents unique challenges. These compounds are characteristically lipophilic (solubility issues) and often possess intrinsic fluorescence (optical interference), which can generate false positives in standard high-throughput screening (HTS) campaigns.[1]

This guide objectively compares assay platforms to determine the optimal validation strategy for this specific chemical class, moving beyond generic protocols to address scaffold-specific physicochemical properties.

Target Landscape & Assay Selection

Before selecting a validation platform, one must map the derivative to its biological target.[1] The 2-amino-3-benzoylthiophene core undergoes divergent synthesis paths:

  • Path A (CNS): Cyclization with glycine/amine derivatives

    
    Thienodiazepines .
    
    • Target: GABA-A Receptor (Benzodiazepine site).[2][3]

    • Mechanism:[1][4][5][6] Allosteric Modulation.

  • Path B (Oncology): Cyclization with nitriles/formamide

    
    Thienopyrimidines .
    
    • Target: Tyrosine Kinases (e.g., EGFR, VEGFR) or Tubulin.[1]

    • Mechanism:[1][4][5][6] ATP Competition or Polymerization Inhibition.

Visualization: Synthesis-to-Target Logic

G cluster_0 Synthetic Divergence Precursor 3-(2-Bromobenzoyl) thiophen-2-amine ThienoDiaz Thienodiazepines (7-membered ring) Precursor->ThienoDiaz + Diamine/Glycine ThienoPyr Thienopyrimidines (Fused 6-membered) Precursor->ThienoPyr + Formamide/Nitrile Target_CNS Target: GABA-A (CNS / Anxiety) ThienoDiaz->Target_CNS Target_Onc Target: Kinases/Tubulin (Oncology) ThienoPyr->Target_Onc

Figure 1: Divergent synthetic pathways from the parent amine determine the downstream biological target and required assay format.

Comparative Analysis of Assay Platforms

For this specific scaffold, the choice of assay is dictated by the optical properties of the thiophene ring . Thiophenes can absorb UV/Blue light and emit fluorescence, interfering with standard intensity-based assays.[1]

Table 1: Platform Performance Matrix for Thiophene Derivatives[2]
FeatureRadioligand Binding (Gold Standard)Standard Fluorescence (FI/FP) TR-FRET / HTRF (Recommended)
Principle Displacement of radioactive isotope (

H,

I)
Direct light emission or polarizationTime-delayed emission transfer
Suitability for Thiophenes High. No optical interference.[1]Low. Thiophene autofluorescence causes false actives.Very High. Time delay (50-100µs) eliminates scaffold interference.
Throughput Low (Filtration required)HighUltra-High (Homogeneous)
Sensitivity Sub-nanomolar (

)
Micromolar to NanomolarNanomolar
Cost/Well High (Waste disposal)LowModerate (Reagents)
Validation Status FDA Preferred for INDScreening onlyAccepted with interference controls
Expert Insight: The "Time-Resolved" Advantage

Why TR-FRET wins: Compounds derived from 3-(2-Bromobenzoyl)thiophen-2-amine often fluoresce with lifetimes in the nanosecond range. TR-FRET uses lanthanide cryptates (Europium/Terbium) with emission lifetimes in the millisecond range. By introducing a measurement delay (e.g., 50 µs), the reader ignores the short-lived autofluorescence of the thiophene derivative, recording only the specific signal. This makes TR-FRET the only robust optical choice for this library.

Detailed Validation Protocols

Protocol A: Solubility & Interference Profiling (Pre-Validation)

Rationale: Thienodiazepines are highly lipophilic. Precipitation causes "acoustic" false positives in scattering assays and loss of potency in binding assays.

  • DMSO Tolerance Test:

    • Prepare a 10 mM stock of the derivative.

    • Dilute into assay buffer (PBS + 0.1% BSA) at 1%, 2%, and 5% DMSO.

    • Readout: Measure Nephelometry (light scattering) or absorbance at 600nm.

    • Acceptance: Signal < 2x background noise. If precipitate forms, add 0.01% Pluronic F-127.

  • Inner Filter Effect (IFE) Check:

    • Thiophene rings absorb UV.[7] If your assay excitation is at 340nm (e.g., NADH coupled assays), the compound acts as a "screen."[1]

    • Method: Measure the absorbance spectrum of the compound (10 µM) across the assay's excitation/emission wavelengths.

    • Correction: If OD > 0.1, mathematical correction is required, or switch to Red-shifted dyes (e.g., Alexa 647).

Protocol B: TR-FRET Competition Assay (Kinase/GABA Mode)

Target: Validating binding affinity (


) without radioactivity.[1][8]

Materials:

  • Tag-lite® or LanthaScreen™ reagents.

  • Donor: Europium-labeled anti-tag antibody.

  • Acceptor: Red-fluorescent tracer (known ligand).

Workflow:

  • Titration: Prepare 1:3 serial dilution of the Thiophene derivative (Start 10 µM).

  • Incubation: Mix 5 µL Compound + 5 µL Tracer + 10 µL Receptor/Kinase.

  • Equilibrium: Incubate 60 mins at RT (dark).

  • Detection: Read on PHERAstar/EnVision.

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 620 nm (Donor).

  • Calculation: Ratio =

    
    .[1]
    
  • Validation Metric: Calculate Z' factor.

    • 
      [1]
      
    • Acceptance: Z' > 0.5 is mandatory for HTS validation.

Validation Logic & Decision Tree

Use this workflow to determine if your assay data is valid for regulatory submission (IND-enabling).

ValidationFlow Start Start: Thiophene Derivative Bioassay Data Solubility Is Compound Soluble at tested conc? Start->Solubility Interference Auto-fluorescence detected? Solubility->Interference Yes Fail Invalid Data: Reformulate Solubility->Fail No (Precipitates) SelectAssay Select Platform Interference->SelectAssay Check Optical Properties TRFRET Use TR-FRET (Time Resolved) SelectAssay->TRFRET High Fluorescence (Use Delay) Radio Use Radioligand (Filtration) SelectAssay->Radio Extreme Interference or Gold Standard Req. Valid VALIDATED (Ready for SAR) TRFRET->Valid Z' > 0.5 Radio->Valid S/B > 5

Figure 2: Decision matrix for handling scaffold-specific interference during validation.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation, Guidance for Industry.[1][9] U.S. Food and Drug Administration.[6][9][10][11][12] Link

  • International Council for Harmonisation (ICH). (2022).[11] M10 Bioanalytical Method Validation and Study Sample Analysis.Link[1][11]

  • Degorce, F., et al. (2009).[1] HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Link

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries.[13] Journal of Medicinal Chemistry. (Discusses thiophene interference mechanisms). Link[1]

  • Robichaud, A.J., et al. (2011).[1] Thienodiazepine derivatives as specific GABA-A receptor modulators.[3] Annual Reports in Medicinal Chemistry.

Sources

Safety Operating Guide

Proper Disposal of 3-(2-Bromobenzoyl)thiophen-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 3-(2-Bromobenzoyl)thiophen-2-amine, its hazard profile is inferred from related brominated and thiophene-containing aromatic compounds. These compounds are typically classified as irritants to the skin, eyes, and respiratory system.[1][2] The presence of the bromo- group also necessitates careful handling to avoid the release of harmful vapors.[3][4][5]

Before beginning any disposal procedure, a thorough risk assessment should be conducted, considering the quantity of waste, the potential for exposure, and the specific laboratory environment.

Table 1: Inferred Hazard Profile of 3-(2-Bromobenzoyl)thiophen-2-amine

Hazard CategoryInferred RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust or vapors.[6][7]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear chemical-resistant gloves and a lab coat.[2][6][8]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]Wear safety goggles or a face shield.[2][6][8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Work in a well-ventilated area or a chemical fume hood.[3][9]
Environmental Hazards Potentially toxic to aquatic life.[4][7]Do not allow to enter drains or the environment.[2][6][8]

Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[10][11] The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[12]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations, as state-level rules may be more stringent than federal ones.[10][13]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 3-(2-Bromobenzoyl)thiophen-2-amine.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[2][6][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[2][6][8]

  • Body Protection: A lab coat or chemical-resistant apron.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[14]

  • Waste Stream: 3-(2-Bromobenzoyl)thiophen-2-amine waste should be collected in a designated hazardous waste container. Do not mix it with non-hazardous waste.[15]

  • Container: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(2-Bromobenzoyl)thiophen-2-amine," and the associated hazards (e.g., Irritant).

Step 3: Storage

Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[14]

  • The storage area should be well-ventilated.[16]

  • Store away from incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[14]

Step 4: Disposal

All hazardous waste must be disposed of through a licensed hazardous waste management company.[13]

  • Contact your institution's EHS department to arrange for a waste pickup.

  • Do not pour chemical waste down the drain or dispose of it in the regular trash.[14] Improper disposal can lead to significant environmental contamination and legal penalties.[14]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][2][16] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][16]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][16] For a large spill, evacuate the area and contact your EHS department immediately.

Waste Minimization

Whenever possible, practices should be adopted to minimize the generation of hazardous waste.[11][15] This can include:

  • Careful planning of experiments to use the minimum amount of material necessary.

  • Considering less hazardous alternative compounds if feasible.

  • Proper inventory management to avoid the expiration of chemicals.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Bromobenzoyl)thiophen-2-amine.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Generation of 3-(2-Bromobenzoyl)thiophen-2-amine Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs licensed_disposal Arrange for Disposal by a Licensed Hazardous Waste Vendor contact_ehs->licensed_disposal end_point End: Compliant Disposal licensed_disposal->end_point

Sources

Personal protective equipment for handling 3-(2-Bromobenzoyl)thiophen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-(2-Bromobenzoyl)thiophen-2-amine

In the landscape of drug discovery and chemical synthesis, the careful handling of novel compounds is paramount. 3-(2-Bromobenzoyl)thiophen-2-amine, a substituted thiophene, represents a class of molecules with significant potential in medicinal chemistry. However, its complex structure, incorporating a thiophene ring, an aromatic amine, and a brominated benzoyl group, necessitates a thorough understanding of its potential hazards and the corresponding protective measures. This guide provides a comprehensive, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of their work.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for 3-(2-Bromobenzoyl)thiophen-2-amine may not be readily available, a robust hazard assessment can be constructed by examining its constituent functional groups and data from structurally related chemicals.

  • Thiophene Derivatives: Thiophene-containing molecules can cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.

  • Brominated Aromatic Compounds: These are often irritants and can pose environmental hazards.

  • Solid Crystalline Form: As a solid, the primary exposure routes are inhalation of dust particles and dermal contact.[2]

Based on analogous compounds, we can anticipate the following GHS hazard classifications:

Potential Hazard GHS Category Rationale and Representative Citations
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][4][5][6]
Acute Toxicity (Oral)Category 4 (Potential)May be harmful if swallowed.[4][6]

Given these potential hazards, a multi-layered PPE approach is not just recommended; it is essential.

Core PPE Protocol: A Head-to-Toe Approach

The selection of PPE should be deliberate, with each component chosen to counteract a specific, identified risk. All handling of 3-(2-Bromobenzoyl)thiophen-2-amine, especially when in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][9]

Eye and Face Protection: The First Line of Defense

Direct contact with chemical dust or splashes can cause severe eye damage. Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required.[10][11]

  • Best Practice: For procedures with a higher risk of splashing, such as transfers or preparing solutions, a full-face shield should be worn in addition to chemical splash goggles.[9] This provides an essential secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Dermal absorption is a significant risk with aromatic amines. Protective clothing must be chosen to prevent any skin contact.

  • Gloves: Glove selection is critical. A single pair of standard latex gloves is inadequate.

    • Material: Nitrile or neoprene gloves offer superior chemical resistance compared to latex for many organic compounds.[8]

    • Protocol: Double-gloving is strongly recommended. This practice minimizes the risk of exposure from a single glove failure.

    • Inspection and Use: Always inspect gloves for tears or punctures before use.[4] Remove the outer glove using the proper technique (without touching the outer surface with your bare hand) immediately after handling the compound and before touching any other surfaces like doorknobs or keyboards.[4][9] Contaminated gloves must be disposed of as hazardous waste.[4] After any procedure, wash hands thoroughly, even after wearing gloves.[7]

  • Laboratory Coat: A 100% cotton or flame-resistant lab coat that is fully buttoned with tight-fitting cuffs is mandatory.[11] This protects the arms and torso from incidental contact. The lab coat should not be worn outside of the laboratory to prevent cross-contamination.

  • Additional Protective Clothing: For large-scale operations, a chemically resistant apron and shoe covers provide an additional layer of security.[12] Ensure that legs and feet are fully covered; open-toed shoes and shorts are never permissible in a laboratory setting.[11][13]

Respiratory Protection: Safeguarding Against Inhalation

While engineering controls like fume hoods are the primary method for preventing inhalation, respiratory protection may be necessary in specific scenarios.

  • When to Use: If you are weighing out large quantities of the solid, if there is a risk of dust generation that cannot be controlled within a fume hood, or during a spill cleanup, a respirator is required.

  • Type of Respirator: A NIOSH-approved air-purifying respirator fitted with P100 (particulate) cartridges is the minimum requirement for handling fine powders. If the compound is volatile or used in a way that generates vapors, combination cartridges (e.g., organic vapor/P100) should be used.[3][10] All personnel requiring respirator use must be properly fit-tested and trained.

Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area (fume hood).

  • Weighing: Weigh the solid compound on a tared weigh paper or in a container within the fume hood to contain any dust.

  • Transfer: Use a spatula or other designated tools for transferring the solid.[7] Avoid any actions that could create dust clouds.

  • In Solution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After the procedure, decontaminate the work area. Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Remove the remaining PPE before leaving the lab.

  • Hand Washing: Immediately wash your hands with soap and water.[7]

Spill Management Plan

In the event of a spill, a swift and correct response is crucial to mitigate exposure.

  • Alert and Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or outside of a containment area, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill and the associated hazards.

  • Contain: For small spills within a fume hood, use a chemical spill kit with an appropriate absorbent material. Do not touch the spilled material directly.[7]

  • Clean-Up: Wearing appropriate PPE (including respiratory protection), carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response Response & Cleanup cluster_disposal Disposal Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area (If Necessary) Alert->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess Don_PPE Don Full PPE (Incl. Respirator) Assess->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Collect Waste into Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All materials contaminated with 3-(2-Bromobenzoyl)thiophen-2-amine must be treated as hazardous waste.

  • Solid Waste: This includes excess compound, contaminated gloves, weigh papers, absorbent materials from spills, and any other contaminated disposables. Place these items in a clearly labeled, sealed hazardous waste container.[2][4]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquids. Do not pour any amount into the sink.[13]

  • Regulatory Compliance: Ensure all waste is disposed of in accordance with local, state, and federal regulations.[2]

By adhering to this rigorous, multi-faceted safety protocol, researchers can confidently handle 3-(2-Bromobenzoyl)thiophen-2-amine, ensuring their personal safety and fostering a culture of responsibility in the laboratory.

References

  • Santa Cruz Biotechnology.
  • New Jersey Department of Health. Hazard Summary: Thiophene.
  • Thermo Fisher Scientific.
  • Oxford Lab Fine Chem LLP.
  • Central Drug House (P) Ltd.
  • GZ Industrial Supplies.
  • Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. Material Safety Data Sheet: Thiophene, 2-​ (2-​ decyl-​ 5-​ pentylpentyl)​-.
  • Sigma-Aldrich.
  • Yeditepe University. General Chemistry Lab Safety.
  • Angene Chemical.
  • Actylis Lab Solutions.
  • California State University, Bakersfield.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Defence Research and Development Canada. Personal Protective Equipment.
  • Fisher Scientific. Safety Data Sheet: 5-Bromo-1-benzothiophene-2-carboxylic acid.
  • CymitQuimica. Safety Data Sheet: 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide.

Sources

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